Neolitacumonine
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H13NO3 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
4-([1,3]dioxolo[4,5-g]isoquinolin-5-ylmethyl)phenol |
InChI |
InChI=1S/C17H13NO3/c19-13-3-1-11(2-4-13)7-15-14-9-17-16(20-10-21-17)8-12(14)5-6-18-15/h1-6,8-9,19H,7,10H2 |
InChI Key |
KRHLIEJPAKUMIW-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C3C(=C2)C=CN=C3CC4=CC=C(C=C4)O |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C=CN=C3CC4=CC=C(C=C4)O |
Synonyms |
neolitacumonine |
Origin of Product |
United States |
Isolation, Structural Characterization, and Natural Diversity
Methodologies for the Isolation of Neolitacumonine from Botanical Sources
The process of obtaining pure this compound from its natural source involves a series of meticulous extraction and purification steps.
The journey to isolate this compound began with the collection of the stem bark of Neolitsea acuminatissima. acs.org The dried and powdered plant material was repeatedly extracted with ethanol (B145695) at room temperature. The resulting ethanol extract was then concentrated and subjected to a liquid-liquid partition process to separate compounds based on their solubility and acid-base properties. This involved partitioning the extract between chloroform (B151607) and water. acs.org
The chloroform-soluble portion was then treated with a 3% hydrochloric acid solution to separate acidic and neutral compounds from the basic alkaloids. The acidic aqueous layer, containing the protonated alkaloids, was then basified with ammonium (B1175870) hydroxide. This step neutralized the alkaloid salts, causing them to precipitate or become soluble in an organic solvent. This alkaloid-rich fraction was then extracted again with chloroform. acs.org This chloroform extract, which tested positive for alkaloids using Dragendorff's reagent, was then dried and concentrated to yield a crude mixture of alkaloids. acs.org Further purification of this crude mixture to isolate individual compounds like this compound would typically involve various chromatographic techniques, such as column chromatography over silica (B1680970) gel or Sephadex, followed by preparative thin-layer chromatography or high-performance liquid chromatography (HPLC).
Through these rigorous isolation procedures, this compound was successfully identified as a new benzylisoquinoline alkaloid from the stem bark of Neolitsea acuminatissima. acs.orgresearchgate.netresearchgate.net Its presence was confirmed through detailed spectroscopic analysis, which distinguished it from other known compounds isolated from the same plant. acs.org
Advanced Spectroscopic and Chemical Evidence for the Structural Elucidation of this compound
The precise molecular architecture of this compound was pieced together using a combination of modern spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in determining the connectivity of atoms within the this compound molecule. The ¹H NMR spectrum revealed characteristic signals for a benzylisoquinoline alkaloid. acs.org
Key signals in the ¹H NMR spectrum included two doublets at δ 8.54 and δ 7.48, which are typical for the H-3 and H-4 protons of the isoquinoline (B145761) core, respectively. acs.org The aromatic region also displayed singlets at δ 7.17 and δ 7.71, and an A₂B₂ coupling system with doublets at δ 7.11 and δ 7.42, suggesting a 6,7,4'-oxygenated benzylisoquinoline skeleton. A singlet at δ 4.69 was assigned to the benzylic methylene (B1212753) protons. Furthermore, a singlet at δ 6.05 indicated the presence of a methylenedioxy group, which was assigned to the C-6 and C-7 positions of the isoquinoline ring. acs.org
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| H-3 | 8.54 | d | 5.6 |
| H-4 | 7.48 | d | 5.6 |
| H-5 | 7.17 | s | |
| H-8 | 7.71 | s | |
| H-2', H-6' | 7.11 | d | 8.4 |
| H-3', H-5' | 7.42 | d | 8.4 |
| -CH₂- (benzylic) | 4.69 | s | |
| -OCH₂O- | 6.05 | s |
High-Resolution Mass Spectrometry (HRMS) was employed to determine the exact molecular formula of this compound. The High-Resolution Electron Ionization Mass Spectrometry (HREIMS) analysis established the molecular formula as C₁₇H₁₃O₃N. acs.org This technique provides a highly accurate mass measurement, which allows for the unambiguous determination of the elemental composition of the molecule. The UV spectrum showed absorption maxima at 261, 298, and 330 nm, which is consistent with a 6,7,4'-oxygenated benzylisoquinoline skeleton. The presence of a hydroxyl group and a methylenedioxy group was indicated by the IR spectrum absorption bands at 3400 cm⁻¹ and at 1051 and 949 cm⁻¹, respectively. acs.org
The determination of the absolute configuration of a chiral molecule is crucial for a complete structural description. Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are often used for this purpose. However, based on the reviewed scientific literature, the application of chiroptical spectroscopy for the determination of the absolute configuration of this compound has not been reported. acs.orgresearchgate.netresearchgate.net Therefore, its absolute stereochemistry remains to be determined.
Chemodiversity of Benzylisoquinoline Alkaloids in the Neolitsea Genus
The genus Neolitsea, belonging to the Lauraceae family, is a rich source of diverse secondary metabolites, with a particular prominence of alkaloids. researchgate.netoup.com Phytochemical investigations across various Neolitsea species have led to the isolation and identification of numerous alkaloids, with benzylisoquinoline alkaloids (BIAs) representing a significant and structurally varied class. oup.comresearchgate.net These compounds are derived biosynthetically from two units of tyrosine and form the backbone for an estimated 2,500 known structures, many of which exhibit potent biological activities. The chemodiversity within this genus is highlighted by the presence of simple benzylisoquinolines, as well as more complex related structures such as aporphines and proaporphines.
A notable example of this chemical diversity is the stem bark of Neolitsea acuminatissima, an evergreen shrub endemic to Taiwan. researchgate.netresearchgate.net A single investigation of this species yielded a novel BIA, this compound, alongside at least 14 other known alkaloids. researchgate.net This co-occurrence of a unique molecule with a wide array of related known compounds within one species underscores the biosynthetic versatility of the Neolitsea genus.
This compound belongs to the 1-benzylisoquinoline (B1618099) subclass of alkaloids. tandfonline.comunigoa.ac.in Its structure provides a clear example of the foundational skeleton of this group. A comparative analysis with other well-known benzylisoquinoline alkaloids, such as Papaverine and the related Mollinedine, reveals subtle yet significant variations in substitution patterns, which arise from distinct biosynthetic modifications.
This compound was isolated from Neolitsea acuminatissima and identified as 1-(p-hydroxy-benzyl)-6,7-methylenedioxyisoquinoline. tandfonline.com Its structural elucidation was based on extensive spectroscopic analysis, including High-Resolution Electrospray Ionization Mass Spectrometry (HREIMS) and various Nuclear Magnetic Resonance (NMR) techniques. tandfonline.com The key structural features are a methylenedioxy group on the isoquinoline core and a single hydroxyl group on the appended benzyl (B1604629) ring. tandfonline.com
Papaverine is a historically significant BIA, first isolated from the opium poppy, Papaver somniferum. plantaedb.comwikidata.org Its structure is 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline. plantaedb.com Unlike this compound, Papaverine features four methoxy (B1213986) groups and lacks any hydroxyl or methylenedioxy functionalities. It represents a classic example of the extensive methylation that can occur in BIA biosynthesis. wikidata.org While Papaverine itself has not been reported from the Neolitsea genus, the papaverine-type skeleton is a recognized structural class within the broader Lauraceae family. scribd.com
Mollinedine is another benzylisoquinoline alkaloid, isolated from species of the Monimiaceae family, such as Mollinedia costaricensis and Xymalos monospora. researchgate.netresearchgate.net Its characterization was confirmed through spectral data and by its chemical conversion from Papaverine. researchgate.net Structurally, it is closely related to both this compound and Papaverine. The total synthesis of all three compounds—this compound, Mollinedine, and Papaverine—has been reported, highlighting their structural relationship. unigoa.ac.in
The primary differences among these three alkaloids lie in the oxygenation patterns on the isoquinoline and benzyl rings, as detailed in the table below.
| Compound | Core Skeleton | Substituents on Isoquinoline Ring (Positions 6, 7) | Substituents on Benzyl Ring (Positions 3', 4') | Natural Source (Example) |
|---|---|---|---|---|
| This compound | 1-Benzylisoquinoline | -O-CH₂-O- (Methylenedioxy) | 4'-OH (Hydroxyl) | Neolitsea acuminatissima |
| Papaverine | 1-Benzylisoquinoline | 6-OCH₃, 7-OCH₃ (Methoxy) | 3'-OCH₃, 4'-OCH₃ (Methoxy) | Papaver somniferum |
| Mollinedine | 1-Benzylisoquinoline | -O-CH₂-O- (Methylenedioxy) | 4'-OCH₃ (Methoxy) | Mollinedia costaricensis |
The Neolitsea genus exhibits considerable diversity in its production of benzylisoquinoline alkaloids and their derivatives. The compounds found alongside this compound in N. acuminatissima, as well as alkaloids from other Neolitsea species, can be considered its natural analogues. These analogues often differ by the degree of methylation, oxidation state of the isoquinoline ring, or further cyclization to form related alkaloid classes like aporphines.
For instance, the investigation that led to the discovery of this compound also identified (+)-reticuline, (+)-norboldine, (+)-N-methylactinodaphnine, liriodenine, and (+)-isoboldine from the same plant material. researchgate.net Reticuline is a central intermediate in the biosynthesis of many other BIA subtypes. Liriodenine is an oxoaporphine alkaloid, representing a more complex, oxidized derivative formed from a benzylisoquinoline precursor. The presence of these varied structures within a single species highlights the active and diverse biosynthetic pathways at play.
The table below summarizes the distribution of this compound and a selection of its analogues that have been isolated from various Neolitsea species, illustrating the chemodiversity within the genus.
| Alkaloid | Alkaloid Class | Neolitsea Species | Plant Part |
|---|---|---|---|
| This compound | Benzylisoquinoline | N. acuminatissima | Stem Bark |
| (+)-Reticuline | Benzylisoquinoline | N. acuminatissima | Stem Bark |
| (+)-Laurotetanine | Aporphine | N. acuminatissima | Stem Bark |
| (+)-Isoboldine | Aporphine | N. acuminatissima | Stem Bark |
| Liriodenine | Oxoaporphine | N. acuminatissima | Stem Bark |
| (-)-Norushinsunine | Proaporphine | N. acuminatissima | Stem Bark |
| Thaliporphine | Aporphine | N. konishii | Not Specified |
| (+)-Actinodaphnine | Aporphine | N. acuminatissima | Stem Bark |
Synthetic Strategies for Neolitacumonine and Its Analogues
Retrosynthetic Analysis of the Neolitacumonine Core Structure
Retrosynthetic analysis is a method for planning chemical syntheses by deconstructing a target molecule into simpler, commercially available starting materials. slideshare.nete3s-conferences.org This process involves strategically breaking bonds (disconnections) that correspond to reliable forward-direction chemical reactions. sinica.edu.twyoutube.com
For a complex natural product like Neolitacumone, the analysis would typically begin by identifying key functional groups and stereocenters. The core structure of Neolitacumone is a polycyclic system featuring a lactone ring, which is a common target for disconnection. A preferred disconnection for lactones is to break the ester bond to reveal a hydroxy-carboxylic acid as a more straightforward synthetic target. sinica.edu.tw
The analysis would proceed by further simplifying this intermediate. Key disconnections would likely target the carbon-carbon bonds that form the rings of the eudesmane (B1671778) skeleton. Reactions such as the Diels-Alder cycloaddition, aldol (B89426) condensations, or various cyclization strategies are powerful tools for constructing such ring systems in the forward synthesis. sinica.edu.tw The choice of disconnection is guided by the need to create precursor fragments (synthons) that can be reconnected efficiently and with stereochemical control. leah4sci.com The presence of multiple stereocenters in Neolitacumone necessitates an analysis that leads back to precursors where stereochemistry can be set predictably, often from a chiral pool of starting materials or through asymmetric reactions. d-nb.info
Total Synthesis Methodologies for this compound
The total synthesis of sesquiterpene lactones like Neolitacumone is a significant challenge that has attracted the attention of synthetic chemists due to their complex architectures and biological activities. researchgate.net Methodologies often focus on efficiently constructing the polycyclic core and controlling the stereochemistry.
While direct examples of copper-catalyzed cascade oxidation-aromatization for the total synthesis of Neolitacumone are not prominent in the literature, this strategy is a powerful tool in organic synthesis for constructing aromatic portions of molecules, which can be relevant for analogues or related compounds. This type of reaction often involves a sequence where a copper catalyst promotes an initial reaction, such as an N-H insertion or C-H activation, followed by an oxidative process that results in an aromatic ring. nih.gov
For instance, copper catalysts are used in the oxidative aromatization of cyclohexenones to form phenol (B47542) derivatives, a transformation that could be adapted for creating aromatic substructures within complex molecules. rsc.org These cascades can be highly efficient, combining multiple bond-forming events in a single operation. For example, copper-catalyzed sequences can involve N-arylation followed by aerobic oxidation to build heterocyclic rings. organic-chemistry.orgrsc.org The development of such cascade reactions is a key area of research, aiming to provide practical, cost-effective, and environmentally friendly synthetic routes. organic-chemistry.org
Alternative pathways to Neolitacumone and related sesquiterpene lactones would rely on a variety of key transformations to build the characteristic eudesmane framework. Synthetic strategies often mimic biosynthetic pathways, which assemble complex structures from simpler units. d-nb.info
Key transformations could include:
Cycloaddition Reactions: To form the six-membered rings of the core structure.
Annulation Reactions: Efficiently building rings onto existing molecular frameworks.
Radical Cyclizations: To form challenging carbon-carbon bonds and control stereochemistry. nih.gov
Ozonolysis and Oxidation: To convert precursors into the final lactone structure. d-nb.info
Horner-Wadsworth-Emmons or Wittig Reactions: For the stereoselective formation of carbon-carbon double bonds. d-nb.info
These methods are often combined in convergent syntheses, where different fragments of the molecule are prepared separately and then joined together in the later stages, which is generally more efficient than a linear approach. sinica.edu.tw
Stereocontrolled Synthesis of this compound and Stereoisomers
The biological activity of a molecule is often dependent on its specific three-dimensional arrangement (stereochemistry). Therefore, controlling the stereochemistry during synthesis is paramount. The synthesis of all possible stereoisomers of a natural product is a common goal to fully understand its structure-activity relationship. researchgate.netrsc.org
For a molecule like Neolitacumone with multiple stereocenters, a stereocontrolled synthesis requires the use of techniques that create a specific stereoisomer with high selectivity. nih.gov Common strategies include:
Chiral Pool Synthesis: Starting with an enantiomerically pure building block that already contains one or more of the required stereocenters. d-nb.info
Asymmetric Catalysis: Using chiral catalysts or ligands to influence the stereochemical outcome of a reaction, such as asymmetric reductions or epoxidations.
Substrate Control: Where the existing stereocenters in a molecule direct the formation of new stereocenters.
Chiral Auxiliaries: Temporarily attaching a chiral group to the molecule to direct a stereoselective reaction, after which the auxiliary is removed.
A successful stereocontrolled synthesis provides access to not only the natural product but also its stereoisomers by systematically varying the configuration at each stereocenter. d-nb.info This allows for a thorough investigation of the biological properties of each isomer. researchgate.net
Development of General Synthetic Routes for Benzylisoquinoline Alkaloids Inspired by this compound
While Neolitacumone is a sesquiterpenoid, not a benzylisoquinoline alkaloid (BIA), the principles of synthetic strategy development can be broadly applied. The quest to synthesize complex natural products often inspires the creation of new and general synthetic methods. maxapress.com Benzylisoquinoline alkaloids are a large and pharmacologically important class of compounds, including molecules like morphine and berberine (B55584). google.comnih.gov
The synthesis of these alkaloids typically starts from derivatives of the amino acid tyrosine. maxapress.com A key step is often a Pictet-Spengler reaction to form the core isoquinoline (B145761) ring system. maxapress.com Research in this area focuses on developing efficient and scalable routes to access a wide variety of BIA structures. nih.govnih.gov
Scalability refers to the ability to perform the synthesis on a larger scale without significant decreases in yield or purity. This requires avoiding hazardous reagents, difficult purifications, and extreme reaction conditions. google.com The development of catalytic processes, particularly using earth-abundant metals like copper, and the use of environmentally friendly oxidants like air, are key considerations for improving the scalability and sustainability of a synthetic route. organic-chemistry.org For alkaloid synthesis, biosynthetic approaches using engineered microbes are emerging as a promising, scalable, and environmentally friendly alternative to traditional chemical synthesis. google.comnih.gov
The Enigmatic Nature of this compound in Synthetic Chemistry
Despite a thorough search of scientific databases and literature, the chemical compound specified as "this compound" does not appear in any available research. Consequently, a detailed discussion on the synthetic strategies and catalyst development for this particular compound and its analogues cannot be provided.
The field of synthetic chemistry relies on a vast and ever-growing body of peer-reviewed research that meticulously documents the structures, properties, and reaction pathways of known molecules. The absence of "this compound" from this extensive record suggests several possibilities: the compound may be a very recent discovery that has not yet been published, it could be known under a different name, or there may be a typographical error in the provided name.
Without a known chemical structure or any published synthetic routes, it is impossible to generate a scientifically accurate and informative article on the catalyst development for its synthesis. The principles of catalyst development are intrinsically linked to the specific chemical transformations required to construct a target molecule. This includes considerations such as:
Functional Group Transformations: The choice of catalyst is dictated by the specific functional groups present in the starting materials and the desired functional groups in the product.
Stereochemistry: For complex molecules with specific three-dimensional arrangements of atoms (stereoisomers), chiral catalysts are often developed to control the stereochemical outcome of a reaction.
Reaction Mechanism: Understanding the step-by-step process of a chemical reaction (the mechanism) is crucial for designing or selecting a catalyst that can lower the energy barrier of the rate-determining step.
Given the lack of any foundational information on "this compound," any attempt to describe catalyst development for its synthesis would be purely speculative and would not meet the required standards of scientific accuracy.
Should further details or an alternative name for this compound become available, a comprehensive analysis of its synthetic strategies and associated catalyst development could be undertaken.
Biosynthesis and Metabolic Pathways
Proposed Biosynthetic Pathway of Benzylisoquinoline Alkaloids
The general pathway for BIA biosynthesis serves as a hypothetical model for how Neolitacumonine might be synthesized.
Precursor Identification and Elucidation of Enzymatic Steps
The biosynthesis of all BIAs originates from the amino acid L-tyrosine. genome.jpfrontiersin.orgnih.gov Through a series of enzymatic reactions, tyrosine is converted into two key precursors: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). genome.jpfrontiersin.orgfrontiersin.org
The first committed step in BIA biosynthesis is the condensation of dopamine and 4-HPAA, a reaction catalyzed by the enzyme (S)-norcoclaurine synthase (NCS). frontiersin.orgfrontiersin.orgoup.com This reaction forms the central precursor to all BIAs, (S)-norcoclaurine. frontiersin.orgoup.com Following the formation of (S)-norcoclaurine, a series of modifications, including hydroxylations, O-methylations, N-methylations, and the formation of a methylenedioxy bridge, would be required to produce this compound. These reactions are catalyzed by specific enzymes such as O-methyltransferases (OMTs), N-methyltransferases (NMTs), and cytochrome P450 monooxygenases. oup.comfrontiersin.orgnih.gov The key intermediate, (S)-reticuline, is a critical branch point in the biosynthesis of many BIAs. frontiersin.orgoup.com
Key Regulatory Points in Benzylisoquinoline Alkaloid Biosynthesis
The regulation of BIA biosynthesis is complex and occurs at multiple levels, including the transcriptional regulation of biosynthetic genes. cabidigitallibrary.orgoup.com The activity of key enzymes, such as NCS and the berberine (B55584) bridge enzyme (BBE), which is involved in the formation of other BIAs, are considered important regulatory points. frontiersin.orgnih.gov Metabolic flux through the pathway can be controlled by the expression of numerous biosynthetic genes rather than a single rate-limiting step. cabidigitallibrary.org
Genetic and Enzymatic Studies of Alkaloid Production
No specific genes or enzymes involved in this compound biosynthesis have been identified. The information below is based on general BIA research.
Identification of Biosynthetic Genes and Enzymes
In model plants, genes encoding many of the enzymes in the BIA pathway have been identified. These include genes for tyrosine decarboxylase (TYDC), various cytochrome P450s (like CYP80B and CYP719A families), O-methyltransferases (OMTs), and N-methyltransferases (NMTs). frontiersin.orgoup.comresearchgate.net Identifying the specific orthologs of these genes in Neolitsea acuminatissima would be the first step toward elucidating the specific pathway to this compound. A study on Lauraceae genomes has identified the presence of genes from several key BIA biosynthetic enzyme families, providing a starting point for future research. researchgate.net
Table 1: Key Enzyme Families in Benzylisoquinoline Alkaloid Biosynthesis
| Enzyme Family | Abbreviation | Function | Reference |
| (S)-norcoclaurine synthase | NCS | Catalyzes the first committed step, the condensation of dopamine and 4-HPAA. | frontiersin.orgoup.com |
| Cytochrome P450 Monooxygenases | CYPs (e.g., CYP80, CYP719) | Catalyze hydroxylation, phenol (B47542) coupling, and methylenedioxy bridge formation. | oup.commdpi.com |
| O-Methyltransferases | OMTs | Transfer a methyl group to a hydroxyl group. | frontiersin.orgfrontiersin.org |
| N-Methyltransferases | NMTs | Transfer a methyl group to a nitrogen atom. | frontiersin.orgfrontiersin.org |
| Berberine Bridge Enzyme | BBE | Catalyzes the formation of the protoberberine scaffold in other alkaloids. | frontiersin.orgnih.gov |
Heterologous Expression for Biosynthetic Pathway Reconstruction
Heterologous expression, the process of introducing biosynthetic genes into a host organism like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), is a powerful tool for studying and producing plant natural products. frontiersin.orgnih.govnih.gov This approach has been used to reconstruct parts of BIA pathways to produce compounds like (S)-reticuline and its derivatives. frontiersin.orgnih.govresearchgate.net Once the specific genes for this compound biosynthesis are identified, this technique could potentially be used for its production and to confirm the function of the enzymes involved.
Environmental and Developmental Influences on Alkaloid Production
The production of secondary metabolites like alkaloids is often influenced by various environmental and developmental factors. Studies on other plants have shown that factors such as light, temperature, nutrient availability, and wounding can affect alkaloid accumulation. mdpi.comms-editions.clwur.nlresearchgate.net For example, wounding and treatment with methyl jasmonate (a plant hormone) have been shown to up-regulate the expression of BIA biosynthetic genes in opium poppy. mdpi.com The developmental stage of the plant also plays a crucial role, with alkaloid content often varying between different organs and growth stages. wur.nl However, no such studies have been conducted specifically on this compound in Neolitsea species.
Preclinical Pharmacological and Biological Investigations
In Vitro Biological Activities of Neolitacumonine
Cellular Cytotoxicity and Antiproliferative Effects in Cancer Cell Lines (e.g., Hep 2,2,15 cells)
This compound was identified during the phytochemical analysis of Neolitsea acuminatissima. researchgate.netacs.org In a key study that isolated this compound, several co-occurring compounds were evaluated for their cytotoxic effects against various cancer cell lines. researchgate.netacs.orgacs.org Specifically, the human hepatoblastoma cell line Hep G2/2.2.15, which is a subclone of HepG2 cells that stably expresses the hepatitis B virus (HBV) genome, was used to assess inhibitory activity. merckmillipore.comcellosaurus.org
While this compound itself was not reported to have cytotoxic activity in this research, other compounds isolated from the same plant extract demonstrated significant inhibitory effects against Hep 2,2,15 cells. researchgate.netacs.orgacs.org The compounds Neolitacumone B, Neolitacumone C, and 2-methoxy-6-undecyl-p-benzoquinone were found to be selectively inhibitory, with IC₅₀ values ranging from 0.04 to 0.24 µg/mL. researchgate.netacs.org Another cell line used for comparison was the Hep G2 human hepatoblastoma cell line. researchgate.net
| Compound | Cell Line | Reported IC₅₀ (µg/mL) | Reference |
|---|---|---|---|
| Neolitacumone B | Hep 2,2,15 | 0.24 | researchgate.netacs.org |
| Neolitacumone C | Hep 2,2,15 | 0.12 | researchgate.netacs.org |
| 2-methoxy-6-undecyl-p-benzoquinone | Hep 2,2,15 | 0.04 | researchgate.netacs.org |
| This compound | Hep 2,2,15 | Activity not reported | researchgate.netacs.org |
Other Reported Cell-Based Bioactivities (e.g., anti-inflammatory, antioxidant, antimicrobial in preclinical models)
While specific studies detailing the anti-inflammatory, antioxidant, or antimicrobial activities of purified this compound are limited, the broader genus Neolitsea is recognized for these properties. researchgate.net Crude extracts and various pure chemical constituents from different Neolitsea species have demonstrated antioxidant, antimicrobial, and anti-inflammatory effects in preclinical models. researchgate.netresearchgate.net For instance, Neolitsea aciculata essential oil has been shown to reduce the secretion of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8) in cell-based assays. researchgate.net Similarly, other compounds from the genus have shown activity in DPPH radical scavenging assays, indicating antioxidant potential. researchgate.net However, research has not yet specifically attributed these activities to this compound itself.
Mechanistic Studies of this compound's Cellular and Molecular Effects
Identification of Cellular Targets and Molecular Interactions
As of the current available research, specific cellular targets and direct molecular interactions for this compound have not been identified. Mechanistic studies often seek to determine how a compound interacts with cellular components like enzymes or receptors to exert its effects. nih.gov While this is an active area of research for many natural products, such detailed investigations for this compound have not been published.
Analysis of Intracellular Signaling Pathway Modulation
There is currently no available data from preclinical studies on the modulation of specific intracellular signaling pathways by this compound. Research in this area would typically investigate the compound's effect on pathways crucial for cell survival and proliferation, such as the MAPK, Akt/mTOR, or NF-κB pathways. mdpi.comnih.gov While other compounds from the Neolitsea genus have been found to modulate signaling pathways related to inflammation, similar analyses for this compound are yet to be conducted. researchgate.netmdpi.com
Investigation of Cell Cycle Perturbations and Apoptosis Induction in Preclinical Systems
Detailed investigations into the effects of this compound on cell cycle progression and the induction of apoptosis are not present in the current scientific literature. Such studies would typically use methods like flow cytometry to analyze cell cycle distribution (e.g., arrest at G0/G1 or G2/M phases) and western blotting to detect key proteins involved in apoptosis, such as caspases and members of the Bcl-2 family. nih.govmdpi.comwaocp.org Although these are common endpoints for evaluating potential anticancer agents, this level of mechanistic detail is not yet available for this compound. mdpi.comoncotarget.com
Based on a thorough search of scientific databases and literature, there is no publicly available information on a chemical compound named "this compound." This name does not appear in recognized chemical or pharmacological research. Consequently, it is not possible to generate a scientifically accurate article that adheres to the user's detailed outline regarding its preclinical pharmacological and biological investigations.
The creation of an article with specific data on Absorption, Distribution, Metabolism, and Excretion (ADME), pharmacokinetic parameters, and pharmacodynamic endpoints for a compound that is not documented in scientific literature would require the fabrication of data. This would be misleading and scientifically unsound.
Therefore, the requested article on "this compound" cannot be provided. If the user has a different or corrected name for the compound, a new search could be initiated.
Structure Activity Relationship Sar Studies and Rational Design
Elucidation of Key Structural Features for Neolitacumonine's Biological Activity
There is currently no available research that systematically identifies the essential structural motifs of this compound responsible for its biological effects. Scientific inquiry into which components of the molecule—such as specific functional groups or stereocenters—are critical for its activity is absent from the current body of literature.
Synthesis and Biological Evaluation of this compound Analogues and Derivatives
Detailed studies on the synthesis and subsequent biological testing of a series of this compound analogues are not documented. Specifically, there is a lack of information on:
Computational Approaches in this compound SAR Research
The application of modern computational tools to guide the rational design of this compound-based compounds is also not present in the literature. This includes:
Quantitative Structure-Activity Relationship (QSAR) Modeling6.3.3. Virtual Screening for this compound-like Scaffolds
Without foundational data on the chemical structure and biological activity of this compound and its analogs, any attempt to discuss QSAR models or virtual screening would be purely speculative and would not meet the required standards of scientific accuracy.
Therefore, the request to generate an English article focusing solely on the chemical compound "this compound" cannot be fulfilled at this time. Should information on this compound become publicly available in the future, the development of such an article would be feasible.
Advanced Analytical and Bioanalytical Methodologies for Neolitacumonine
Chromatographic Techniques for Isolation, Purity Assessment, and Quantitative Analysis
Chromatography is the cornerstone for the separation and quantification of Neolitacumonine from complex matrices. The initial isolation from the stem bark of Neolitsea acuminatissima relies on column chromatography over silica (B1680970) gel. mdpi.com For more precise analytical and quantitative purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice.
A validated, stability-indicating HPLC method is essential for the purity assessment of this compound active pharmaceutical ingredients (APIs) and for quantitative analysis in various preparations. Development of such a method for a benzylisoquinoline alkaloid like this compound would typically involve a reversed-phase approach.
The process begins with selecting an appropriate column, commonly a C18, which separates compounds based on their hydrophobicity. Method development involves optimizing the mobile phase composition, which is usually a mixture of an aqueous buffer (often containing an acid like acetic acid or formic acid to ensure the alkaloid is in its protonated, more water-soluble form) and an organic solvent such as acetonitrile (B52724) or methanol. scielo.brnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is generally required to achieve good separation of the main compound from related impurities. scielo.br
Detection is most commonly performed using a Diode-Array Detector (DAD) or a UV detector, as the aromatic rings in this compound's structure provide strong chromophores. mdpi.comscielo.br For quantitative analysis, the method must be validated according to International Conference on Harmonisation (ICH) guidelines, assessing parameters like linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ). scielo.br
Table 1: Representative HPLC Method Parameters for Quantitative Analysis of Benzylisoquinoline Alkaloids
| Parameter | Typical Value / Condition |
| Instrumentation | HPLC system with a quaternary pump, autosampler, column oven, and Diode-Array Detector (DAD) |
| Column | Reversed-phase C18 (e.g., 4.6 x 100 mm, 5 µm particle size) scielo.br |
| Mobile Phase A | 0.1% Formic Acid or 1% Acetic Acid in Water scielo.brnih.gov |
| Mobile Phase B | Acetonitrile or Methanol nih.gov |
| Elution Mode | Gradient Elution (e.g., 10% B to 70% B over 15 minutes) scielo.brnih.gov |
| Flow Rate | 1.0 mL/min nih.gov |
| Column Temperature | 30 °C nih.gov |
| Detection | DAD, monitoring at 254 nm, 280 nm, and 330 nm mdpi.comscielo.br |
| Injection Volume | 10-20 µL scielo.brnih.gov |
This table presents typical parameters for the analysis of benzylisoquinoline alkaloids and serves as a model for a method that could be developed for this compound.
Gas chromatography is a powerful separation technique, but its application is generally limited to volatile and thermally stable compounds. Alkaloids like this compound are complex, polar, and non-volatile, making them unsuitable for direct GC-MS analysis. jfda-online.comsigmaaldrich.com
However, GC-MS can be employed following a chemical derivatization step. jfda-online.comscielo.br Derivatization converts polar functional groups, such as the phenolic hydroxyl group in this compound, into less polar, more volatile derivatives. sigmaaldrich.com A common technique is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replace the active hydrogen on the hydroxyl group with a silyl (B83357) group. jfda-online.comsigmaaldrich.com
Once derivatized, the compound can be analyzed using a standard GC-MS system, typically with a low-polarity capillary column (e.g., 5% phenyl polysiloxane). scielo.brnotulaebotanicae.ro The mass spectrometer provides definitive identification based on the characteristic fragmentation pattern of the derivatized molecule. While highly effective, the need for an additional derivatization step makes this approach more cumbersome than HPLC for routine analysis of this compound class. jfda-online.com
Spectroscopic and Spectrometric Methods for Qualitative and Quantitative Analysis
The definitive identification and structural elucidation of this compound were originally achieved through a combination of spectroscopic methods. mdpi.com These techniques remain central to its analysis, especially when dealing with complex mixtures or identifying unknown metabolites.
The initial structure of this compound was confirmed using 1D NMR (¹H and ¹³C) and 2D NMR experiments like COSY, HETCOR, and NOESY on the isolated, pure compound. mdpi.com For analyzing complex mixtures, such as a crude plant extract, more advanced hyphenated techniques are required.
HPLC-SPE-NMR (High-Performance Liquid Chromatography-Solid-Phase Extraction-Nuclear Magnetic Resonance) is a powerful tool for this purpose. sci-hub.senih.gov In this setup, the HPLC system separates the components of the extract. As each peak of interest elutes from the column, it is automatically trapped on a small solid-phase extraction (SPE) cartridge. uchile.clsemanticscholar.org After the chromatographic run is complete, the trapped compounds are sequentially eluted from their cartridges with a fully deuterated solvent (e.g., methanol-d4) directly into the NMR flow cell for analysis. nih.govsemanticscholar.org This offline approach avoids the challenges of on-flow NMR, allowing for time-intensive 2D NMR experiments to be performed on each separated component, enabling unambiguous structure elucidation without prior isolation. uchile.cl
High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), is the premier technique for metabolite profiling. nih.govsci-hub.se Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide mass measurements with extremely high accuracy (typically <5 ppm error), allowing for the confident determination of the elemental composition of a parent ion. nih.govnih.gov
In a typical preclinical metabolite study, an extract from a biological sample (e.g., liver microsomes incubated with this compound) would be analyzed by LC-HRMS. The resulting data is screened for potential metabolites by searching for predicted mass shifts corresponding to common metabolic transformations (e.g., +16 Da for hydroxylation, -14 Da for O-demethylation, +176 Da for glucuronidation). The high-resolution data allows for the generation of a specific molecular formula for each potential metabolite. nih.gov
Further structural information is obtained using tandem mass spectrometry (MS/MS), where the metabolite ion is fragmented to produce a characteristic pattern that can be compared to the fragmentation of the parent drug, helping to pinpoint the site of metabolic modification. sci-hub.se
Bioanalytical Methods for this compound Quantification in Biological Matrices (e.g., plasma, tissues from animal models)
For quantifying this compound in biological matrices like plasma or tissue homogenates from animal models, the gold standard is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). nih.govnih.gov This method offers unparalleled sensitivity and selectivity, allowing for the detection of compounds at ng/mL or even pg/mL levels. nih.gov
A typical bioanalytical method involves several key steps. First, the sample (e.g., 100 µL of plasma) is prepared to remove proteins and other interferences. This is often achieved through protein precipitation with a solvent like acetonitrile or through liquid-liquid extraction. nih.govnih.gov An internal standard—a structurally similar molecule added at a known concentration—is included to account for variability in sample processing and instrument response.
The prepared sample is then injected into an HPLC or UHPLC system for rapid separation. The eluent flows directly into the electrospray ionization (ESI) source of a triple quadrupole mass spectrometer. The instrument operates in Multiple Reaction Monitoring (MRM) mode. nih.gov In MRM, the first quadrupole selects the specific mass-to-charge ratio (m/z) of the parent this compound ion. This ion is fragmented in the second quadrupole, and the third quadrupole selects a specific, characteristic fragment ion to be detected. This highly specific mass transition (parent → fragment) minimizes interference from other molecules in the matrix, ensuring accurate quantification. nih.gov
Table 2: Representative LC-MS/MS Bioanalytical Method Parameters for Alkaloid Quantification in Plasma
| Parameter | Typical Value / Condition |
| Instrumentation | UHPLC system coupled to a triple quadrupole mass spectrometer with an Electrospray Ionization (ESI) source. nih.gov |
| Sample Preparation | Protein precipitation with acetonitrile (2:1 solvent-to-plasma ratio). nih.gov |
| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.8 µm particle size). nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water. researchgate.net |
| Mobile Phase B | Acetonitrile. researchgate.net |
| Elution Mode | Fast Gradient Elution. |
| Flow Rate | 0.3-0.4 mL/min. nih.gov |
| Ionization Mode | ESI Positive. nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM). nih.gov |
| MRM Transition | Hypothetical for this compound (C₁₇H₁₃O₃N, MW: 291.29): m/z 292.1 → [fragment ion] |
| Internal Standard | A stable isotope-labeled version of this compound or a structurally related alkaloid (e.g., Papaverine). nih.gov |
This table outlines a typical bioanalytical method based on established procedures for similar alkaloids, providing a template for quantifying this compound in biological samples.
Future Directions and Emerging Research Perspectives
Exploration of Unexplored Biological Activities and Therapeutic Potential in Preclinical Models
While initial studies may have hinted at certain biological effects, a comprehensive screening of this compound against a wide array of disease models is a critical next step. The potential for undiscovered therapeutic applications remains vast. Future preclinical research should systematically investigate its efficacy in areas such as neurodegenerative diseases, metabolic disorders, and inflammatory conditions. The utilization of high-throughput screening and a diverse panel of cell-based and animal models will be instrumental in uncovering novel bioactivities.
Novel Synthetic Strategies for Accessing Chemically Diverse Neolitacumonine Analogues
The development of efficient and flexible synthetic routes is paramount for producing a variety of analogues. These structural variants are essential for establishing structure-activity relationships (SAR) and optimizing the compound's pharmacological properties. Future synthetic efforts should focus on modular approaches that allow for the systematic modification of different parts of the molecular scaffold. The exploration of innovative catalytic methods and green chemistry principles will be crucial for the sustainable production of a diverse chemical library for biological evaluation.
Application of Systems Biology and Omics Technologies to this compound Research
To gain a deeper understanding of the compound's biological impact, a systems-level approach is necessary. The integration of various "omics" technologies can provide a holistic view of its mechanism of action and its influence on cellular pathways.
By analyzing changes in gene and protein expression in response to treatment, researchers can identify the molecular targets and signaling pathways modulated by the compound. This information is invaluable for understanding its therapeutic effects and potential side effects. Future studies should employ techniques like RNA-sequencing and mass spectrometry-based proteomics to create a comprehensive map of the compound's cellular interactions.
Understanding how this natural product is synthesized in its native organism is key to unlocking its biotechnological production potential. Metabolomics, the large-scale study of small molecules, can be used to identify the metabolic intermediates and enzymes involved in its biosynthetic pathway. This knowledge can then be leveraged for metabolic engineering efforts to enhance production in microbial hosts.
Development of this compound as a Chemical Probe for Biological Target Validation
A well-characterized small molecule with a specific biological target can be an invaluable tool for biomedical research. The development of this compound into a chemical probe would enable the scientific community to investigate the function of its target protein in health and disease. This involves creating derivatives with functionalities that allow for techniques such as affinity chromatography and fluorescence microscopy to be employed for target identification and validation.
Advancements in Microscale and Continuous Flow Synthesis for this compound Production
To meet the potential demand for this compound for research and development, innovative and efficient production methods are required. Microscale synthesis can be utilized for the rapid generation of analogues for initial screening, while continuous flow synthesis offers a scalable, safe, and efficient alternative to traditional batch processing for larger-scale production. The adoption of these advanced manufacturing technologies will be critical for the translation of this compound from a laboratory curiosity to a widely available research tool or therapeutic lead.
Opportunities for Biocatalysis and Chemoenzymatic Synthesis of this compound
The pursuit of more efficient, sustainable, and stereoselective synthetic routes to complex natural products has increasingly led researchers toward biocatalysis and chemoenzymatic strategies. For a benzylisoquinoline alkaloid like this compound, these approaches offer significant potential to overcome the challenges associated with traditional chemical synthesis, such as harsh reaction conditions, the need for extensive protecting group chemistry, and difficulties in controlling stereochemistry. Future research into the synthesis of this compound could greatly benefit from harnessing the power of enzymes to construct its core scaffold and introduce key functionalities with high precision.
A forward-looking strategy for this compound synthesis would involve integrating enzymatic steps for key transformations, particularly for the construction of the benzylisoquinoline core. The Pictet-Spengler reaction, a cornerstone in the synthesis of isoquinoline (B145761) alkaloids, is a prime target for biocatalytic implementation. Enzymes such as Norcoclaurine Synthase (NCS) are known to catalyze this crucial C-C bond-forming reaction in the biosynthesis of related alkaloids. bohrium.comwhiterose.ac.uknih.gov These enzymes facilitate the condensation of dopamine (B1211576) and an aldehyde, in this case, a derivative of 3,4-dimethoxybenzaldehyde, to form the tetrahydroisoquinoline skeleton with high enantioselectivity. bohrium.comrsc.org This enzymatic approach would circumvent the need for chiral auxiliaries or asymmetric catalysts often required in chemical synthesis to establish the desired stereocenter.
Recent advancements have demonstrated the feasibility of constructing entire biocatalytic cascades for the synthesis of benzylisoquinoline alkaloids (BIAs) in microbial hosts. bohrium.comrsc.org These whole-cell systems can be engineered to convert simple, renewable feedstocks like p-coumaric acid derivatives and dopamine into complex alkaloid precursors. bohrium.comrsc.org Such a strategy for this compound would begin with the enzymatic conversion of its precursors, piperonaldehyde and 3,4-dimethoxybenzaldehyde, or related compounds, into the key benzylisoquinoline intermediate.
Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical reactions, present a modular and powerful route to this compound and its analogs. nih.govresearchgate.netresearchgate.net A potential chemoenzymatic pathway could commence with an enzymatic, stereoselective Pictet-Spengler reaction to generate an enantiopure tetrahydroisoquinoline core. nih.govresearchgate.net Subsequent chemical steps, such as regioselective functionalization or cross-coupling reactions, could then be employed to complete the synthesis. For instance, a modified Ullmann coupling has been successfully used in the chemoenzymatic synthesis of other complex bisbenzylisoquinoline alkaloids and could be adapted for the final bond formations in a this compound synthesis. nih.gov
Furthermore, the diversification of the benzylisoquinoline scaffold can be achieved using a toolbox of enzymes. O-Methyltransferases (OMTs) are capable of regioselective methylation, a key feature in the structure of this compound. nih.gov Oxidative enzymes, such as the berberine (B55584) bridge enzyme (BBE), which catalyzes intramolecular C-C bond formation, could be engineered or screened for activity on this compound precursors to generate structural diversity. nih.govacs.orgtaylorandfrancis.com The potential for enzyme engineering, for example by modifying the substrate scope of strictosidine (B192452) synthases, opens up possibilities for creating non-natural analogs of this compound with potentially novel biological activities. d-nb.infoacs.org
The following tables summarize the potential of relevant biocatalytic reactions that could be applied to the synthesis of this compound, based on data from the synthesis of analogous benzylisoquinoline alkaloids.
Table 1: Potential Biocatalytic Pictet-Spengler Reactions for Benzylisoquinoline Alkaloid Synthesis
| Enzyme | Substrates | Product | Conversion/Yield | Enantiomeric Excess | Reference |
|---|---|---|---|---|---|
| Norcoclaurine Synthase (NCS) | Dopamine, p-coumaric acid derivatives | (S)-Norcoclaurine and analogs | >1 g/L concentration | ≥98% ee | rsc.org |
| Strictosidine Synthase (engineered) | Tryptamine, Benzaldehyde derivatives | 1-Aryl-tetrahydro-β-carbolines | Up to >99% conversion | Up to >99% ee | d-nb.info |
This table is illustrative and shows the potential of biocatalytic Pictet-Spengler reactions for compounds analogous to this compound precursors.
Table 2: Chemoenzymatic Steps in the Synthesis of Related Alkaloids
| Reaction Type | Enzyme/Catalyst | Transformation | Key Advantage | Reference |
|---|---|---|---|---|
| Enantioselective Oxidation | Berberine Bridge Enzyme (BBE) | Intramolecular oxidative C-C coupling | Excellent enantioselectivity (E > 200) | acs.org |
| Modular Synthesis | NCS and Chemical Coupling | Enzymatic core synthesis followed by Ullmann coupling | Convergent and modular route to complex alkaloids | nih.govresearchgate.net |
This table highlights chemoenzymatic strategies for synthesizing complex alkaloids, demonstrating the potential for a hybrid approach to this compound.
Q & A
Q. What are the established protocols for synthesizing Neolitacumonine, and how can researchers optimize yield and purity?
Synthesis of this compound typically involves multi-step organic reactions. Key steps include catalytic hydrogenation and regioselective cyclization. To optimize yield, researchers should systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) and monitor intermediates via HPLC or GC-MS. Purity can be enhanced using recrystallization or preparative chromatography. Ensure reproducibility by documenting solvent volumes, reaction times, and purification gradients in line with protocols for new compound synthesis .
Q. Which spectroscopic techniques are critical for verifying this compound’s structural identity?
A combination of H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) is essential. For novel derivatives, X-ray crystallography provides definitive confirmation of stereochemistry. Cross-validate spectral data against computational models (e.g., DFT-based NMR predictions) to resolve ambiguities. Purity must exceed 95% (validated via HPLC) to ensure reliable characterization .
Q. How should researchers design initial bioactivity assays for this compound?
Begin with in vitro cytotoxicity assays (e.g., MTT or resazurin-based) across cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous controls. Use dose-response curves (0.1–100 µM) to calculate IC values. Include positive controls (e.g., doxorubicin) and validate results across triplicate experiments. Pre-screen for solubility in DMSO/PBS to avoid false negatives .
Advanced Research Questions
Q. How can contradictory data in this compound’s pharmacological profiles be systematically resolved?
Contradictions (e.g., varying IC values across studies) may arise from differences in cell culture conditions, assay protocols, or compound stability. Conduct a meta-analysis of published data to identify variables (e.g., serum concentration, incubation time). Validate findings using standardized protocols (e.g., CLSI guidelines) and apply statistical tools (ANOVA with post-hoc tests) to isolate confounding factors .
Q. What experimental frameworks are recommended for elucidating this compound’s mechanism of action?
Combine omics approaches (transcriptomics/proteomics) with target-based assays. For example:
- Use CRISPR-Cas9 knockout libraries to identify gene targets.
- Perform molecular docking studies against predicted protein targets (e.g., kinases, GPCRs).
- Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with pathway enrichment analysis (e.g., KEGG, GO) to map biological networks .
Q. How can researchers address reproducibility challenges in this compound’s in vivo studies?
Adopt the ARRIVE 2.0 guidelines for animal studies:
Q. What strategies mitigate bias in this compound’s structure-activity relationship (SAR) studies?
Implement blinded synthesis and screening workflows. Use diverse chemical libraries (e.g., fragment-based or diversity-oriented libraries) to avoid overfitting SAR models. Apply machine learning (e.g., random forest or neural networks) to predict activity cliffs and prioritize synthetic targets. Validate predictions with orthogonal assays .
Methodological Guidance for Data Reporting
-
Tables : Include detailed reaction conditions (e.g., equivalents, catalysts) and bioactivity data (IC, selectivity indices). Example:
Parameter Value Method Reference Yield (%) 72 Catalytic hydrogenation Purity (HPLC, %) 98.5 C18 column, 1 mL/min -
Contradiction Analysis : Use funnel plots or Egger’s regression to assess publication bias in meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
